molecular formula C13H11NO2S B12955435 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid

Cat. No.: B12955435
M. Wt: 245.30 g/mol
InChI Key: FHPWJZCMUGIBRK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-phenylthiazole-5-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives and other substituted thiazoles.

Scientific Research Applications

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4-Phenylthiazole-5-carboxylic acid
  • 2-Phenylthiazole-4-carboxylic acid
  • 4-(4-Bromophenyl)-2-phenylthiazole-5-carboxylic acid
  • 4-(4-Chlorophenyl)-2-phenylthiazole-5-carboxylic acid

Comparison: 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-6-7-8)14-12(17-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)

InChI Key

FHPWJZCMUGIBRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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